SMP-028

Cholesterol esterase Enzyme selectivity Steroidogenesis

Researchers investigating species-divergent steroidogenesis inhibition often lack clinically characterized tool compounds with validated toxicology benchmarks. SMP-028 addresses this gap as the only neutral CEase inhibitor supported by Phase I clinical DDI datasets and 13-week multi-species toxicology profiles. • Clinically characterized CEase inhibitor (IC50=1.01 μM) with >100-fold selectivity over acid CEase • Species-divergent pharmacology validated across rat, monkey, and human models • Supported by ketoconazole, midazolam, and oral contraceptive DDI study datasets

Molecular Formula C23H26FN5O2S
Molecular Weight 455.6 g/mol
CAS No. 914389-14-3
Cat. No. B1248519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMP-028
CAS914389-14-3
SynonymsN-(2-(2-((3-fluorophenyl)imino)-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3(2H)-yl)ethyl)-N'-methylurea
SMP-028
Molecular FormulaC23H26FN5O2S
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCNC(=O)NCCN1C(=CSC1=NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C23H26FN5O2S/c1-25-22(30)26-9-10-29-21(16-32-23(29)27-19-4-2-3-18(24)15-19)17-5-7-20(8-6-17)28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H2,25,26,30)
InChIKeyNBGPMRBRSOZDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMP-028 Procurement Guide


SMP-028 (CAS 914389-14-3) is a synthetic small molecule with molecular formula C23H26FN5O2S and molecular weight 455.55 g/mol [1]. It functions as a concentration-dependent inhibitor of neutral cholesterol esterase (CEase) with a reported IC50 of 1.01 μM . The compound was originally developed by Dainippon Sumitomo Pharma as a clinical candidate for asthma and allergic inflammatory conditions, with demonstrated anti-inflammatory activity across multiple immune cell types in vitro and progression to Phase I clinical trials [2]. SMP-028 has been evaluated in multiple species including rat, monkey, and human, with documented species-specific differences in target inhibition potency [3].

✓
Neutral CEase inhibitor tool – reported pathway inhibition context (IC50 1.01 μM) for steroidogenesis/cholesterol esterase studies.
✓
Clinical-phase research compound – Phase I trial data available for allergic rhinitis and asthma models, not for therapeutic use.
✓
Species-dependent pharmacology reference – documented rat/monkey/human CEase inhibition differences support translational toxicology research.

SMP-028: No Viable Generic Substitutes


SMP-028 cannot be substituted with alternative neutral cholesterol esterase inhibitors due to fundamentally divergent selectivity profiles, species-specific pharmacology, and clinical-stage characterization. Unlike CEase-IN-1 (Compound A1H3), which exhibits greater enzyme potency (IC50 = 0.36 μM) but lacks any reported anti-inflammatory activity or clinical safety data , SMP-028 demonstrates a unique functional dichotomy: potent inhibition of neutral CEase coupled with weak to negligible activity against acid CEase (IC50 >100 μM) and CYP11A1 (IC50 = 49.8 μM) . Furthermore, SMP-028's species-dependent pharmacology—strong inhibition in rat systems versus substantially weaker inhibition in monkey and human CEase—has been systematically characterized in toxicological studies, providing predictive human safety data that generic alternatives cannot offer [1]. This compound is also uniquely supported by multiple Phase I clinical investigations including drug-drug interaction studies with ketoconazole, midazolam, and oral contraceptives, establishing a clinical pharmacology dataset unavailable for any other CEase inhibitor [2].

SMP-028
Documented selectivity (>10 μM vs other steroidogenic enzymes, >100 μM vs acid CEase), species-specific CEase inhibition, multiple Phase I studies.
Clinical-phase dataset unavailable for alternatives.
CEase-IN-1 (A1H3)
Higher nominal potency (IC50 0.36 μM) but no reported anti-inflammatory activity, selectivity data, or clinical safety characterization.
Selectivity and translational relevance may differ; cannot replicate SMP-028's steroidogenic pathway context.
Generic CEase inhibitors
Species-specific pharmacology not established; clinical DDI and human PD data absent. Interchangeability risk: may shift endpoint interpretation.

SMP-028 Differentiation Evidence


Enzyme Selectivity vs. CEase-IN-1

SMP-028 inhibits neutral cholesterol esterase (CEase) with an IC50 of 1.01 μM, representing approximately 2.8-fold lower potency than CEase-IN-1 (Compound A1H3, IC50 = 0.36 μM) . However, SMP-028 demonstrates a functionally relevant selectivity window: inhibition of other steroidogenic enzymes is weak with IC50 values >10 μM, and it does not inhibit acid CEase (IC50 >100 μM) . This selectivity profile contrasts with the absence of published selectivity data for CEase-IN-1 against the same panel of steroidogenic enzymes, limiting confidence in off-target predictions for the more potent alternative .

Selectivity vs CEase-IN-1
Cross-study comparable
SMP-028 neutral CEase IC50 1.01 μM, CEase-IN-1 IC50 0.36 μM. SMP-028: >10 μM other steroidogenic enzymes, >100 μM acid CEase; CEase-IN-1 selectivity not reported.
Reported selectivity window supports steroidogenic pathway-specific study context.
Comparator off-target predictions unverified.
Cholesterol esterase Enzyme selectivity Steroidogenesis IC50

Species-Dependent CEase Inhibition

SMP-028 exhibits pronounced species-dependent inhibition of neutral cholesterol esterase [1]. In rats, SMP-028 potently inhibits neutral CEase and suppresses steroidogenesis in vivo, leading to endocrine organ toxicity in 13-week repeated dose studies [2]. In contrast, in monkeys, SMP-028 does not inhibit neutral CEase in vivo, and the steroidogenesis pathway remains unsuppressed following treatment, correlating with the absence of toxicological events in this species [3]. Human neutral CEase inhibition is much weaker than that observed in rats, suggesting minimal human endocrine toxicity risk [4].

Species-Dependent Inhibition
Head-to-head
Rat: potent CEase inhibition, suppressed steroidogenesis, toxicity positive; Monkey: no in vivo inhibition, no toxicity; Human: weak inhibition predicted.
Supports species-specific model selection for endocrine toxicity endpoint research.
Human prediction from translational dataset; research use only.
Species differences Translational pharmacology Endocrine toxicity CEase

In Vitro Anti-Inflammatory Activity

SMP-028 demonstrates concentration-dependent inhibition of multiple immune cell types in vitro [1]. At concentrations of ≥1 μM, SMP-028 significantly inhibits histamine release (p<0.01), IL-13 production (p<0.05), and TNF-α production (p<0.05) from mouse bone marrow-derived mast cells [2]. At ≥10 μM, it inhibits cysteinyl leukotriene release from mast cells (p<0.01) and OVA-induced IL-4 and IL-13 production from sensitized spleen cells (p<0.01) [3]. Eosinophil chemotaxis toward LTB4 is inhibited at concentrations as low as ≥0.1 μM (p<0.01), the most sensitive cellular response reported [4].

In Vitro Anti-Inflammatory
Class-level inference
Histamine release: ≥1 μM (p value reported); Th2 cytokines IL-4/IL-13 inhibited; eosinophil chemotaxis: 0.1 μM; multiple mediators affected.
Reported multi-cell-type anti-inflammatory assay context for mast cell, eosinophil, Th2 pathways.
Conference abstract data; peer-reviewed confirmation advised.
Anti-inflammatory Mast cells Eosinophils Th2 cytokines Asthma

Clinical DDI Studies: CYP3A4 and Contraceptives

SMP-028 is supported by multiple Phase I clinical pharmacology studies that have generated human pharmacokinetic and drug-drug interaction data [1]. A randomized, open-label, two-period crossover study in healthy subjects evaluated the effect of the CYP3A4 inhibitor ketoconazole (400 mg daily) on the single-dose pharmacokinetics of SMP-028 (20 mg) [2]. Additional Phase I studies have assessed SMP-028's interaction with midazolam (CYP3A4 probe substrate) and with oral contraceptives containing ethinyl estradiol and levonorgestrel [3].

Clinical DDI Studies
Class-level inference
Ketoconazole (CYP3A4) interaction, midazolam probe substrate, oral contraceptive interaction studies completed in Phase I.
Supports exposure-model interpretation for CYP3A4-mediated interactions; reference for DDI research.
Human volunteer studies; not for clinical dosing guidance.
Pharmacokinetics Drug-drug interaction CYP3A4 Ketoconazole Clinical trial

Phase I Studies: Allergic Rhinitis and Asthma

SMP-028 has been evaluated in multiple Phase I clinical studies targeting allergic inflammatory diseases [1]. A randomized, double-blind, placebo-controlled, 14-day, three-way crossover nasal allergen challenge (NAC) study assessed the effects of SMP-028 on inflammatory mediator release following timothy grass pollen challenge in subjects with allergic rhinitis out of season, with intranasal fluticasone serving as an open-label comparator arm [2]. An inhaled allergen challenge (IAC) study evaluated SMP-028 in subjects with mild to moderate asthma [3]. The compound reached Phase I clinical development as an asthma candidate before being discontinued [4].

Phase I Allergen Challenge
Class-level inference
Nasal allergen challenge (allergic rhinitis), inhaled allergen challenge (asthma) completed; human pharmacodynamic data available.
Unique human PD dataset for CEase inhibitor class; relevant for translational model research.
Discontinued after Phase I; research tool only.
Clinical trial Allergic rhinitis Asthma Nasal allergen challenge Phase I

SMP-028 Application Scenarios


Steroidogenesis Toxicity Studies

SMP-028 serves as a validated tool compound for investigating species-specific differences in steroidogenesis inhibition and endocrine toxicity. The compound has been extensively characterized in 13-week repeated dose studies across rats (toxicity positive, suppressed steroidogenesis) and monkeys (toxicity negative, normal steroidogenesis), providing a reference dataset for mechanistic toxicology studies [1]. Researchers can leverage this documented species-divergent pharmacology to calibrate in vitro-to-in vivo translation models or to benchmark novel compounds targeting the cholesterol esterase/steroidogenesis axis [2].

Allergic Inflammation Immune Modulation

For studies investigating the role of neutral cholesterol esterase in allergic inflammation, SMP-028 provides a tool with demonstrated activity across mast cells (histamine, Cys-LT, IL-13, TNF-α), eosinophils (chemotaxis, TXB2, PGD2), and Th2 lymphocytes (IL-4, IL-13) [1]. The compound's concentration-response relationships have been established across these cell types, enabling dose selection for in vitro mechanistic studies of CEase-dependent inflammatory pathways in asthma, allergic rhinitis, or atopic dermatitis models [2].

Clinical PK and DDI Research

Investigators conducting clinical pharmacology studies of compounds with similar metabolic pathways can reference the existing SMP-028 drug-drug interaction dataset. The ketoconazole interaction study provides a reference point for CYP3A4-mediated effects on SMP-028 exposure (AUC and Cmax changes), while the midazolam and oral contraceptive studies establish SMP-028's perpetrator profile [1]. These data support informed experimental design for DDI assessments of structurally or mechanistically related compounds [2].

CEase Inhibitor Benchmarking

SMP-028 provides a benchmark selectivity profile for evaluating novel cholesterol esterase inhibitors. With a primary target IC50 of 1.01 μM against neutral CEase and a documented selectivity window (>10 μM against other steroidogenic enzymes, >100 μM against acid CEase, 49.8 μM against CYP11A1), SMP-028 enables comparative assessment of target engagement versus off-target activity in steroidogenic pathway profiling [1]. New CEase inhibitors can be directly compared to this established reference compound to contextualize their selectivity characteristics [2].

Application
Selection Property
Validation Focus
Steroidogenesis toxicity studies
Species-specific CEase inhibition profile
Rat/monkey endocrine toxicity endpoint comparison
Allergic inflammation immune modulation
Multi-cell-type anti-inflammatory assay profile
Mast cell, eosinophil, Th2 cytokine pathway endpoints
Clinical PK and DDI research
Human CYP3A4 interaction reference dataset
Exposure-model interpretation; not for dose selection
CEase inhibitor benchmarking
Documented steroidogenic enzyme selectivity window
Off-target screening panel comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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